molecular formula C13H22S2 B13816091 Thiophene, 2-(nonylthio)-

Thiophene, 2-(nonylthio)-

Cat. No.: B13816091
M. Wt: 242.4 g/mol
InChI Key: QOGKGJICDSOSNT-UHFFFAOYSA-N
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Description

Contextualization within Thiophene (B33073) Chemistry Research

Thiophene chemistry is a rich and expansive field, primarily due to the utility of thiophene-containing molecules in materials science and medicinal chemistry. researchgate.netmdpi.com Thiophene derivatives are fundamental building blocks for π-conjugated polymers and small molecules used in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). ntu.edu.twnih.govacs.org

The focus on 2-alkylthio thiophenes, such as Thiophene, 2-(nonylthio)-, stems from the specific influence of the alkylthio side chain on the molecule's properties. researchgate.net Research has shown that introducing a sulfur atom between the thiophene ring and the alkyl chain can:

Modify Electronic Properties : The sulfur atom's lone pairs can interact with the thiophene π-system, and its electronegativity can lower the molecule's frontier molecular orbital (HOMO/LUMO) energy levels. researchgate.netrsc.org This is a crucial parameter for designing materials for solar cells and transistors. researchgate.net

Influence Molecular Packing : The thioether linkage can facilitate noncovalent S···S and S···π interactions, which can promote ordered molecular aggregation in the solid state. ntu.edu.twnih.gov This ordered packing is essential for efficient charge transport in electronic devices.

Enhance Solubility : The long nonyl chain of Thiophene, 2-(nonylthio)- is expected to improve the solubility of resulting materials in organic solvents, which is a critical factor for solution-based processing and fabrication of large-area electronic devices. nankai.edu.cnacs.org

Historical Development of Research on Thiophene, 2-(nonylthio)-

The study of thiophene dates back to its discovery by Victor Meyer in 1883 as a contaminant in coal tar benzene (B151609). researchgate.net The subsequent decades saw the development of numerous synthetic routes to the thiophene ring itself. researchgate.net Research into functionalized thiophenes accelerated with the advent of modern synthetic methods.

While early work focused on fundamental reactivity, the specific synthesis of 2-alkylthio thiophenes gained more direct attention with the development of targeted C-S bond-forming reactions. A notable publication from 1995 detailed a convenient method for synthesizing 2-(alkylthio)thiophenes, highlighting the growing interest in this specific subclass. snu.ac.kr The first synthesis of regular poly(thiophene-2,5-diyl) was achieved in 1980, paving the way for research into functionalized polythiophenes. rsc.org The introduction of alkylthio side chains onto thiophene-based polymers for electronic applications is a more recent development, with significant research appearing in the 21st century, driven by the push for high-performance organic semiconductors. ntu.edu.twnih.govrsc.orgresearchgate.net

Methodological Advancements in Studying Thiophene, 2-(nonylthio)-

The synthesis and characterization of Thiophene, 2-(nonylthio)- and related compounds rely on a suite of advanced chemical and analytical techniques.

Synthesis Methodologies: Modern synthetic chemistry offers several robust methods to prepare 2-alkylthio thiophenes. These approaches have evolved to offer greater efficiency, control, and functional group tolerance compared to older methods. Key strategies include transition-metal-catalyzed cross-coupling reactions and various cyclization approaches. organic-chemistry.orgmdpi.com

Method Description Typical Reagents Reference
Metal-Catalyzed Cross-Coupling Reaction of a thiophene derivative (e.g., 2-bromothiophene (B119243) or thiophene-2-thiol) with a nonyl-containing reagent in the presence of a metal catalyst.Pd or Cu catalysts, 2-bromothiophene, nonanethiol (or its salt). snu.ac.kr
Nucleophilic Substitution Reaction of a lithiated thiophene with a nonyl disulfide or a similar electrophilic sulfur source.n-Butyllithium, thiophene, dinonyl disulfide. tue.nl
Lawesson's Reagent Cyclization Microwave-assisted, solvent-free cyclization of 1,4-dicarbonyl compounds to form the thiophene ring. Alkylthio groups can be present on the starting material.Lawesson's reagent, 1,4-dicarbonyl precursor, microwave irradiation. organic-chemistry.orgacs.org
Metal-Free Cyclization Reactions using elemental sulfur or other sulfur sources to construct the thiophene ring from appropriately substituted alkynes or dienes.Elemental sulfur (S₈), potassium sulfide (B99878) (K₂S), alkynol precursors. organic-chemistry.org

Characterization Techniques: Once synthesized, the structural and physical properties of these compounds are investigated using a range of spectroscopic and analytical methods.

Technique Information Obtained Reference
Nuclear Magnetic Resonance (NMR) Provides detailed information on the molecular structure, confirming the connectivity of atoms (¹H and ¹³C NMR). researchgate.nethmdb.ca
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern, confirming the compound's identity. scirp.orgmdpi.com
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups and vibrational modes within the molecule. researchgate.net
UV-Visible (UV-Vis) Spectroscopy Measures the electronic absorption properties, determining the optical bandgap of the material, which is crucial for optoelectronic applications. nist.gov
Thermogravimetric Analysis (TGA) Evaluates the thermal stability of the compound, an important factor for the operational lifetime of electronic devices. mdpi.com
Cyclic Voltammetry (CV) Determines the electrochemical properties, including the HOMO and LUMO energy levels. researchgate.net
X-ray Scattering (e.g., GIWAXS) Probes the solid-state packing and crystallinity of thin films, which is directly related to charge transport performance. researchgate.net

Overview of Principal Research Trajectories for Thiophene, 2-(nonylthio)-

The primary research interest in Thiophene, 2-(nonylthio)- and its long-chain analogues lies in the field of materials science , specifically for organic electronics . The nonylthio substituent is not merely a passive solubilizing group; it is an active component in the molecular design of advanced functional materials.

The main research trajectories include:

Monomers for Conjugated Polymers: Thiophene, 2-(nonylthio)- can be used as a monomer or a comonomer in polymerization reactions to create polymers for OFETs and OPVs. The alkylthio side chain is investigated for its ability to fine-tune the polymer's electronic structure and solid-state morphology. ntu.edu.twnih.govacs.org Studies on poly[(3-alkylthio)thiophene]s (P3ATTs) have shown that the sulfur atom in the side chain enhances molecular aggregation and can impact charge mobility. ntu.edu.twacs.org

Building Blocks for Small Molecules: In addition to polymers, this compound serves as a building block for well-defined, non-polymeric small molecules for use in OPVs. nankai.edu.cn Research in this area focuses on creating donor materials with optimized energy levels to match new non-fullerene acceptors. The alkylthio group helps lower the HOMO level, which can lead to higher open-circuit voltages (Voc) in solar cells. rsc.orgnankai.edu.cn

Liquid Crystalline Materials: The introduction of long alkylthio chains into rigid molecular cores can induce liquid crystalline behavior. rsc.org Research explores how the length of the alkylthio chain and the presence of the sulfur atom influence the type of mesophase and the transition temperatures, which is relevant for applications in advanced display technologies. acs.orgrsc.org

In these research areas, the nonyl group is particularly relevant for ensuring high solubility, which is essential for creating high-quality thin films from solution—a key advantage of organic electronics. The interplay between the electronic effects of the thio-substituent and the processing advantages conferred by the long alkyl chain makes Thiophene, 2-(nonylthio)- a molecule of significant academic and potentially commercial interest.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H22S2

Molecular Weight

242.4 g/mol

IUPAC Name

2-nonylsulfanylthiophene

InChI

InChI=1S/C13H22S2/c1-2-3-4-5-6-7-8-11-14-13-10-9-12-15-13/h9-10,12H,2-8,11H2,1H3

InChI Key

QOGKGJICDSOSNT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCSC1=CC=CS1

Origin of Product

United States

Synthetic Methodologies for Thiophene, 2 Nonylthio and Its Derivatives

Direct Synthesis Approaches for Thiophene (B33073), 2-(nonylthio)-

The direct synthesis of Thiophene, 2-(nonylthio)- can be achieved through several strategic pathways, each offering distinct advantages in terms of yield, purity, and scalability. These methods primarily involve the formation of a carbon-sulfur bond between a thiophene moiety and a nonyl group.

Thiolation Reactions of Thiophene Core

One of the most direct methods for the synthesis of Thiophene, 2-(nonylthio)- involves the thiolation of a pre-existing thiophene ring. This can be accomplished by reacting 2-lithiothiophene, generated in situ from thiophene and a strong base like n-butyllithium, with di-n-nonyl disulfide. This reaction proceeds via nucleophilic attack of the lithiated thiophene on the disulfide bond, yielding the desired product and a nonanethiolate byproduct.

Another approach involves the reaction of 2-halothiophenes, such as 2-bromothiophene (B119243) or 2-iodothiophene (B115884), with sodium nonanethiolate. This nucleophilic aromatic substitution reaction is often facilitated by a copper catalyst, such as copper(I) iodide, to achieve higher yields and reaction rates.

Ring Closure Methodologies Incorporating Nonylthio Moieties

Ring closure reactions provide an alternative route to construct the thiophene ring with the nonylthio group already incorporated into one of the precursors. researchgate.net A common strategy is the Fiesselmann thiophene synthesis, which involves the reaction of a β-chlorovinyl aldehyde or ketone with an ester of thioglycolic acid. researchgate.net For the synthesis of Thiophene, 2-(nonylthio)-, a precursor bearing the nonylthio group would be required.

Another classical method is the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is treated with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent to form the thiophene ring. researchgate.netpharmaguideline.com By starting with a suitably substituted 1,4-dicarbonyl precursor that includes a nonylthio group, this method can be adapted for the synthesis of Thiophene, 2-(nonylthio)-.

More modern approaches involve the cyclization of functionalized alkynes. mdpi.com For instance, a 1-mercapto-3-yn-2-ol derivative can undergo palladium-catalyzed heterocyclodehydration to form a substituted thiophene. mdpi.com By utilizing a starting material where the thiol is protected or masked and later revealed to be a nonylthio group, this method can be tailored for the synthesis of the target compound.

Palladium-Catalyzed Coupling Strategies for Thiophene, 2-(nonylthio)- Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-sulfur bonds. nih.govnih.govelsevierpure.com The Suzuki-Miyaura coupling, for example, can be adapted to couple a thiophene boronic acid or its ester with a nonylthiol derivative. nih.gov Alternatively, a palladium catalyst can facilitate the coupling of a halothiophene with nonanethiol. nih.gov These reactions often employ specific phosphine (B1218219) ligands to enhance the efficiency and selectivity of the catalytic cycle. nih.gov

Direct C-H arylation of thiophenes at the C2 position is another efficient palladium-catalyzed method. organic-chemistry.org This approach can couple aryl or heteroaryl bromides with thiophenes, and similar strategies could potentially be developed for the introduction of a nonylthio group. organic-chemistry.org

Advanced Synthetic Strategies for High Purity Thiophene, 2-(nonylthio)-

Achieving high purity is crucial for many applications of Thiophene, 2-(nonylthio)-. Advanced synthetic strategies often focus on minimizing side reactions and facilitating purification. The use of highly selective catalysts, such as specific palladium complexes with tailored ligands, can significantly improve the purity of the crude product. nih.gov

Furthermore, purification techniques such as column chromatography, distillation under reduced pressure, and recrystallization are essential for obtaining the compound in high purity. The choice of purification method depends on the physical properties of Thiophene, 2-(nonylthio)- and the nature of the impurities present.

Synthesis of Substituted Thiophene, 2-(nonylthio)- Analogues

The synthesis of substituted analogues of Thiophene, 2-(nonylthio)- allows for the fine-tuning of its chemical and physical properties.

Regioselective Functionalization of Thiophene, 2-(nonylthio)- Core

Once the Thiophene, 2-(nonylthio)- core is synthesized, further functionalization can be achieved through various regioselective reactions. The electron-donating nature of the nonylthio group directs electrophilic substitution primarily to the 5-position of the thiophene ring.

Common electrophilic substitution reactions that can be employed include:

Halogenation: Introduction of bromine or iodine at the 5-position can be achieved using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). These halogenated derivatives serve as versatile intermediates for further cross-coupling reactions.

Acylation: Friedel-Crafts acylation using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst can introduce an acyl group at the 5-position.

Formylation: The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride and dimethylformamide, can introduce a formyl group at the 5-position.

Metal-catalyzed C-H activation provides another powerful tool for the regioselective functionalization of the Thiophene, 2-(nonylthio)- core. pitt.edu Palladium catalysts, in particular, have been shown to be effective in directing the coupling of various partners to specific C-H bonds on the thiophene ring. pitt.edu

Below is a table summarizing some of the key synthetic reactions for preparing and functionalizing Thiophene, 2-(nonylthio)-.

Reaction Type Reactants Product Key Features
Thiolation2-Lithiothiophene, Di-n-nonyl disulfideThiophene, 2-(nonylthio)-Direct formation of the C-S bond.
Nucleophilic Substitution2-Bromothiophene, Sodium nonanethiolateThiophene, 2-(nonylthio)-Often requires a copper catalyst.
Palladium-Catalyzed Coupling2-Halothiophene, NonanethiolThiophene, 2-(nonylthio)-High efficiency and selectivity with appropriate ligands. nih.gov
Electrophilic BrominationThiophene, 2-(nonylthio)-, NBS2-Bromo-5-(nonylthio)thiopheneRegioselective functionalization at the 5-position.
Friedel-Crafts AcylationThiophene, 2-(nonylthio)-, Acyl chloride, Lewis acid2-Acyl-5-(nonylthio)thiopheneIntroduction of an acyl group at the 5-position.

Synthesis of Thiophene, 2-(nonylthio)- Derivatives with Extended Conjugation

The extension of π-conjugation in derivatives of Thiophene, 2-(nonylthio)- is a key objective for tuning their optoelectronic properties, making them suitable for applications in organic electronics. researchgate.net This is typically achieved by introducing additional aromatic or unsaturated systems to the core thiophene ring.

Cross-coupling reactions are a primary tool for this purpose. Palladium-catalyzed reactions, such as the Suzuki, Stille, and Heck couplings, are widely employed to form new carbon-carbon bonds. For instance, a bromo-substituted 2-(nonylthio)thiophene could be coupled with an arylboronic acid (Suzuki coupling) or an organotin compound (Stille coupling) to yield a biaryl system. The choice of catalyst, often a palladium complex with specific phosphine ligands, is crucial for achieving high yields and selectivity. researchgate.netpreprints.org

Another strategy involves the synthesis of fused ring systems where the 2-(nonylthio)thiophene moiety is incorporated into a larger polyaromatic structure, such as thieno[3,2-b]thiophenes. researchgate.netmdpi.com These extended systems are of significant interest for their liquid crystalline and electrochemical properties. researchgate.net The synthesis can proceed through intramolecular cyclization reactions of appropriately functionalized thiophene precursors. For example, a 3-substituted thiophene bearing a group capable of reacting with a neighboring substituent can be induced to form an additional fused ring. mdpi.com

Furthermore, the synthesis of oligomeric and polymeric materials based on thiophene units represents the ultimate extension of conjugation. mdpi.comsemanticscholar.org Thiophene-based polymers can be synthesized via methods like Kumada catalyst-transfer polycondensation, allowing for the creation of well-defined conjugated polymer chains incorporating the 2-(nonylthio)- substituent. This substituent can enhance solubility and influence the material's solid-state packing, which are critical parameters for device performance. mdpi.com

Multi-Component Reactions Involving Thiophene, 2-(nonylthio)- Precursors

Multi-component reactions (MCRs) offer a powerful and efficient approach for the synthesis of complex molecules in a single step, aligning with the principles of step and atom economy. mdpi.comresearchgate.net In the context of Thiophene, 2-(nonylthio)-, MCRs are particularly valuable for constructing the thiophene ring itself from acyclic precursors.

The Gewald reaction is a prominent example of a three-component reaction used to synthesize 2-aminothiophenes. nih.govderpharmachemica.com This reaction typically involves the condensation of a ketone or aldehyde, an active methylene (B1212753) nitrile (like malononitrile), and elemental sulfur in the presence of a basic catalyst. nih.govresearchgate.net While this directly yields a 2-aminothiophene, this product can serve as a versatile precursor. The amino group can be subsequently replaced or modified to introduce other functionalities or to facilitate further coupling reactions. The nonylthio group could either be present on one of the starting materials or introduced in a subsequent step.

The general applicability of MCRs allows for the creation of diverse libraries of substituted thiophenes by varying the starting components. mdpi.comfrontiersin.org For example, using different ketones or aldehydes in a Gewald-type reaction leads to thiophenes with various substitution patterns at the 4- and 5-positions. These reactions are often characterized by their operational simplicity and high convergence, making them attractive for generating structural diversity. rug.nlorganic-chemistry.org

Reaction NameComponentsProduct TypeRelevance to Target Synthesis
Gewald Reaction Ketone/Aldehyde, α-Cyanoester/Nitrile, Elemental SulfurPolysubstituted 2-AminothiophenesProvides a versatile thiophene precursor for further functionalization. nih.govderpharmachemica.com
Hantzsch-type Dihydropyridine Synthesis Aldehyde, β-Ketoester (2 equiv.), AmmoniaDihydropyridine DerivativesDemonstrates the principle of MCRs for heterocycle synthesis, adaptable for sulfur heterocycles. rug.nl
Ugi/Passerini Reactions Aldehyde, Amine, Isocyanide, Carboxylic Acid (Ugi)α-Acylamino AmidesWhile not directly forming thiophenes, these isocyanide-based MCRs can be used to build complex side chains on thiophene precursors. rug.nlorganic-chemistry.org

Green Chemistry Principles in Thiophene, 2-(nonylthio)- Synthesis

The integration of green chemistry principles into the synthesis of Thiophene, 2-(nonylthio)- is crucial for minimizing environmental impact and improving the sustainability of chemical processes. rroij.com This involves a focus on solvent choice, catalyst efficiency, and maximizing the incorporation of starting materials into the final product. um-palembang.ac.id

Solvent-Free Synthetic Routes

A significant advancement in green synthesis is the development of solvent-free reaction conditions, which eliminate the environmental and safety hazards associated with volatile organic solvents. A facile and convenient synthesis of 2-(alkylthio)thiophenes, including derivatives like Thiophene, 2-(nonylthio)-, has been demonstrated by simply mixing 2-iodothiophene with the corresponding alkyl thiol at room temperature without any solvent, base, or catalyst. snu.ac.kr This autocatalytic reaction proceeds quickly and in high yield.

Microwave-assisted organic synthesis (MAOS) is another technique often employed to achieve solvent-free conditions. derpharmachemica.comresearchgate.net For instance, the Gewald synthesis of 2-aminothiophenes can be performed under solvent-free conditions by irradiating a mixture of the reactants with microwaves, often leading to significantly reduced reaction times and improved yields compared to conventional heating. derpharmachemica.comresearchgate.net

Catalyst Development for Sustainable Synthesis

The development of efficient and reusable catalysts is a cornerstone of green chemistry. preprints.org For the synthesis of Thiophene, 2-(nonylthio)-, which often relies on C-S cross-coupling reactions, significant effort has been directed towards creating sustainable catalytic systems.

Palladium-based nanocatalysts are at the forefront of this development, offering high surface-to-volume ratios that lead to superior catalytic activity. preprints.org These catalysts can be supported on various materials, including magnetic nanoparticles, which allows for easy recovery and reuse, minimizing catalyst leaching into the product and waste streams. acs.org

Copper-based catalysts have also emerged as a more economical and environmentally benign alternative to palladium for C-S coupling reactions. researchgate.net Heterogeneous copper catalysts, such as copper oxide nanoparticles supported on materials like amberlite resins, have been shown to be effective for C-S cross-coupling in water, a green solvent, and can be recycled for multiple runs without significant loss of activity. researchgate.net Metal-free approaches, utilizing reagents like elemental sulfur or potassium ethylxanthate (B89882) as the sulfur source, further enhance the green credentials of thiophene synthesis. organic-chemistry.org

Catalyst SystemReaction TypeKey Advantages
Palladium Nanoparticles (PdNPs) C-S Cross-CouplingHigh activity, selectivity, and potential for recyclability when supported. preprints.org
Supported Copper (e.g., CuO@ARF) C-S Cross-CouplingLower cost than palladium, can be used in green solvents like water, recyclable. researchgate.net
PdI₂/KI CycloisomerizationSimple system, can be used in ionic liquids for catalyst recycling. nih.gov
ZnO Gewald ReactionEfficient, readily available, reusable, and applicable under solvent-free conditions. researchgate.net

Atom Economy Considerations in Thiophene, 2-(nonylthio)- Production

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. um-palembang.ac.idchembam.com Reactions with high atom economy are inherently less wasteful. rsc.org

Synthesis routes to Thiophene, 2-(nonylthio)- can be evaluated based on this metric. For example, a traditional nucleophilic substitution reaction between sodium nonanethiolate and 2-halothiophene generates a salt byproduct (e.g., NaBr or NaCl), thus having a lower atom economy.

In contrast, addition and cyclization reactions are highly atom-economical. nih.gov An ideal synthesis would involve the direct addition of nonanethiol to a thiophene precursor or a cyclization reaction where all atoms of the starting materials are incorporated into the thiophene product and its nonylthio substituent. For example, the heterocyclization of functionalized alkynes bearing a sulfur group is a powerful, atom-economical method for creating the thiophene ring. nih.gov Similarly, MCRs like the Gewald reaction are designed to maximize atom economy by combining multiple components into a single product with minimal byproducts. researchgate.net

Mechanistic Investigations of Reactions Involving Thiophene, 2 Nonylthio

Reaction Pathways in Thiophene (B33073), 2-(nonylthio)- Functionalization

The functionalization of Thiophene, 2-(nonylthio)- is primarily governed by the inherent reactivity of the thiophene nucleus, modulated by the electronic effects of the 2-nonylthio substituent.

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of thiophene, which is significantly more reactive than benzene (B151609) towards electrophiles. pearson.com The sulfur atom in the thiophene ring stabilizes the cationic intermediate (the sigma complex or Wheland intermediate) formed during the attack of an electrophile. Substitution occurs preferentially at the α-positions (C2 and C5) due to the greater resonance stabilization of the intermediate compared to attack at the β-positions (C3 and C4).

In Thiophene, 2-(nonylthio)-, the C2 position is already substituted. The nonylthio group (-S-C9H19) is an activating, ortho-, para-directing substituent due to the ability of its sulfur atom's lone pairs to participate in resonance with the aromatic ring. This electron-donating effect increases the electron density of the thiophene ring, further enhancing its reactivity towards electrophiles. The primary site for electrophilic attack is the vacant α-position, C5, which is electronically favored.

The mechanism proceeds in two steps:

Formation of the Sigma Complex: An electrophile (E+) attacks the electron-rich C5 position, forming a resonance-stabilized carbocation intermediate. The positive charge in this intermediate is delocalized over the thiophene ring and, crucially, onto the sulfur atoms of both the ring and the nonylthio group, providing substantial stabilization.

Deprotonation: A weak base removes a proton from the C5 position, restoring the aromaticity of the ring and yielding the 2-(nonylthio)-5-substituted thiophene product.

Due to the strong directing effect of the nonylthio group, substitution at the C3 and C4 positions is significantly less favored.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Thiophene, 2-(nonylthio)-

Position of AttackStability of IntermediateExpected ProductRelative Yield
C5 (α-position)High (charge delocalized on two S atoms)2-(nonylthio)-5-E-thiopheneMajor
C3 (β-position)Moderate (charge delocalized on ring S)2-(nonylthio)-3-E-thiopheneMinor
C4 (β-position)Moderate (charge delocalized on ring S)2-(nonylthio)-4-E-thiopheneMinor

Nucleophilic aromatic substitution (SNAr) on a thiophene ring is intrinsically difficult and requires the presence of strong electron-withdrawing groups (such as -NO2 or -CN) to activate the ring towards nucleophilic attack. nih.govuoanbar.edu.iq These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex.

The 2-(nonylthio)- group is electron-donating, which increases the electron density on the thiophene ring. researchgate.net This property deactivates the ring towards nucleophilic attack. Consequently, Thiophene, 2-(nonylthio)- is highly unreactive in SNAr reactions. Direct displacement of a hydride ion (H-) by a nucleophile is not a feasible pathway under normal conditions. For a nucleophilic substitution to occur, a derivative of the compound bearing a suitable leaving group (e.g., a halogen) at an activated position would be required, but the parent compound itself does not undergo such reactions.

Thiophene can participate in radical reactions, typically through homolytic aromatic substitution. researchgate.net For Thiophene, 2-(nonylthio)-, two primary mechanistic pathways can be considered in the presence of radical initiators.

Homolytic Aromatic Substitution: A radical species can attack the thiophene ring, forming a radical adduct. This intermediate can then be oxidized to a substituted product. As with electrophilic attack, the radical addition is most likely to occur at the C5 position due to the stability of the resulting intermediate. However, such reactions often result in lower regioselectivity compared to ionic reactions.

Side-Chain Reaction: The nonyl side chain provides an alternative site for radical reactions. The methylene (B1212753) group adjacent to the sulfur atom (-S-CH2-) is susceptible to hydrogen atom abstraction. This would form a carbon-centered radical stabilized by the adjacent sulfur atom. This radical could then undergo further reactions, such as coupling or oxidation, leading to functionalization of the side chain rather than the thiophene ring. This pathway is often competitive with direct attack on the aromatic ring.

Polymerization Mechanisms Initiated by or Involving Thiophene, 2-(nonylthio)-

Thiophene, 2-(nonylthio)- serves as a monomer for the synthesis of conjugated polymers, which are of interest for their electronic properties. The polymerization mechanism dictates the structure and properties of the final polymer.

Oxidative polymerization is a common method for synthesizing polythiophenes. The mechanism proceeds via the formation of a radical cation intermediate. This can be achieved chemically, using oxidizing agents like iron(III) chloride (FeCl3), or electrochemically.

The polymerization of Thiophene, 2-(nonylthio)- follows these steps:

Oxidation: The monomer is oxidized to its radical cation. The oxidation occurs at the thiophene ring, which is the most electron-rich part of the molecule.

Radical Cation Coupling: Two radical cations couple to form a dimeric dication. The coupling occurs exclusively between the unsubstituted C5 positions, as the C2 position is blocked by the nonylthio group. This directed coupling leads to a highly regioregular polymer with consistent head-to-tail linkages.

Deprotonation: The dication loses two protons to form a neutral dimer, restoring aromaticity to the two thiophene rings.

Propagation: The dimer is more easily oxidized than the monomer. It is re-oxidized to a radical cation and couples with another monomer radical cation, propagating the polymer chain. This process repeats, leading to the formation of high molecular weight poly(2-(nonylthio)thiophene).

Table 2: Common Conditions for Oxidative Polymerization of Thiophene Monomers

MethodOxidizing Agent / ConditionsSolventTypical Outcome
ChemicalIron(III) Chloride (FeCl3)Chloroform, Acetonitrile (B52724)High yield, moderate polydispersity
ElectrochemicalConstant potential or currentAcetonitrile, Dichloromethane with supporting electrolytePolymer film deposited on electrode

To achieve polymers with well-defined molecular weights and low polydispersity, controlled polymerization techniques are employed. These methods typically involve metal-catalyzed cross-coupling reactions and require prior functionalization of the Thiophene, 2-(nonylthio)- monomer. rsc.org

Grignard Metathesis (GRIM) Polymerization: This is a powerful chain-growth polymerization method for thiophenes. researchgate.netcmu.educore.ac.uk The monomer, Thiophene, 2-(nonylthio)-, must first be halogenated, typically brominated at the C5 position to yield 2-bromo-5-(nonylthio)thiophene. The mechanism involves:

Grignard Formation: The brominated monomer reacts with a Grignard reagent (e.g., CH3MgCl) in a halogen-magnesium exchange to form a thienyl Grignard reagent.

Initiation/Propagation: A nickel catalyst, such as Ni(dppp)Cl2, is added. The catalyst undergoes oxidative addition with the monomer, and subsequent reductive eliminations couple the monomer units in a controlled, chain-growth fashion. This process yields highly regioregular head-to-tail coupled polymers. core.ac.uk

Stille and Suzuki Cross-Coupling Polymerization: These palladium-catalyzed reactions are also used for synthesizing polythiophenes. researchgate.netacs.org

Stille Polymerization: Requires a di-functionalized monomer, such as 2,5-dibromo-3-(nonylthio)thiophene (if the substituent were at the 3-position for A-B polymerization) or by reacting a distannylated Thiophene, 2-(nonylthio)- derivative with a dihalo-aromatic compound. acs.org

Suzuki Polymerization: Involves the coupling of a thiophene boronic acid or ester derivative with a halogenated thiophene derivative. nih.gov For Thiophene, 2-(nonylthio)-, this would require synthesizing, for example, 5-bromo-2-(nonylthio)thiophene and its corresponding 5-boronic ester derivative for self-condensation polymerization.

These controlled methods offer precise control over the polymer architecture, which is critical for optimizing the performance of materials used in electronic devices.

Mechanistic Insights into Polymer Chain Growth from Thiophene, 2-(nonylthio)-

The polymerization of thiophene derivatives, including those with alkylthio side chains like 2-(nonylthio)thiophene, is a critical area of study for the development of conducting polymers. While specific studies on the 2-(nonylthio) derivative are not extensively documented, mechanistic insights can be drawn from investigations into closely related 3-(alkylthio)thiophenes. The primary method for polymerizing these monomers is through oxidative coupling, often employing ferric chloride (FeCl₃) as the oxidant. nih.gov

The mechanism of oxidative polymerization is generally understood to proceed through a step-growth process involving the formation of radical cations. The key steps are as follows:

Oxidation: The oxidant, FeCl₃, abstracts an electron from the thiophene ring of the 2-(nonylthio)thiophene monomer, forming a radical cation.

Dimerization: Two of these radical cations then couple to form a dihydro-dimer dication.

Deprotonation: This intermediate subsequently loses two protons to form a neutral dimer, regenerating the aromaticity of the thiophene rings.

Chain Propagation: This process of oxidation, coupling, and deprotonation continues, adding monomer units to the growing polymer chain. The polymer chain itself can be oxidized to form new radical cations, allowing it to react with other monomers or oligomers. nih.gov

The presence of the nonylthio- group at the 2-position influences the electronic properties of the thiophene ring, which in turn affects the stability of the radical cation intermediate and the regioselectivity of the coupling reaction. Studies on 3-(alkylthio)thiophenes have shown that the sulfur atom in the side chain can engage in noncovalent interactions, which may influence the conformation and packing of the polymer chains. ntu.edu.tw This suggests that the nonylthio- group plays a significant role in the supramolecular organization of the resulting poly(2-(nonylthio)thiophene).

For comparison, transition metal-mediated polymerization methods, such as those using nickel catalysts, can proceed via a chain-growth mechanism. nih.govresearchgate.net This "catalyst-transfer polycondensation" involves the catalyst remaining associated with the growing polymer chain end, leading to polymers with controlled molecular weights and low polydispersity. chemrxiv.org While not specifically detailed for 2-(nonylthio)thiophene, this mechanism is prevalent for many substituted thiophenes. chemrxiv.orgrsc.org

Catalytic Transformations of Thiophene, 2-(nonylthio)-

Catalysis plays a pivotal role in the selective transformation of thiophene compounds. Both heterogeneous and homogeneous catalytic systems are employed to modify and functionalize molecules like Thiophene, 2-(nonylthio)-.

Heterogeneous Catalysis Applied to Thiophene, 2-(nonylthio)- Reactions

Heterogeneous catalysts are crucial in industrial processes due to their ease of separation and recyclability. In the context of thiophene derivatives, heterogeneous catalysis is often employed in hydrodesulfurization (HDS) processes in petroleum refining. While the goal of HDS is typically to remove sulfur, the underlying catalytic principles involve the transformation of organosulfur compounds. mdpi.com

For a molecule like 2-(nonylthio)thiophene, transformations over solid acid catalysts, such as zeolites, could lead to reactions like alkylation, dealkylation, or isomerization. nsc.ru For instance, in catalytic cracking, thiophene compounds can undergo C-S bond cleavage to form hydrogen sulfide (B99878) and various hydrocarbon products. nsc.ru The specific pathways depend on the catalyst's properties (e.g., acidity, pore structure) and the reaction conditions.

Recent advancements in heterogeneous catalysis include the use of metal-organic frameworks (MOFs) functionalized with thiophene-based ligands. nih.govresearchgate.net These materials have shown catalytic activity in various organic reactions, demonstrating the potential for designing catalysts with active sites tailored for specific transformations of thiophene-containing substrates. nih.govresearchgate.net

Homogeneous Catalysis for Selective Transformations of Thiophene, 2-(nonylthio)-

Homogeneous catalysis, particularly using transition metal complexes, offers high selectivity and activity for the functionalization of thiophenes under mild conditions. Palladium- and nickel-based catalysts are extensively used for cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

For Thiophene, 2-(nonylthio)-, reactions such as the Suzuki-Miyaura coupling could be employed to introduce aryl or vinyl groups at specific positions on the thiophene ring. nih.gov Kinetic studies on the palladium(II)-catalyzed oxidative cross-coupling of thiophenes with arylboron compounds suggest a mechanism where the rate-determining step involves the transfer of the aryl group from the boron compound to a palladium-thiophene complex. nih.govconsensus.app

Nickel-catalyzed direct arylation polymerization is another significant application of homogeneous catalysis, enabling the synthesis of cross-linked thiophene-based polymers. nih.gov This method involves the direct coupling of C-H bonds with aryl halides, offering a more atom-economical route to functionalized polythiophenes.

The table below summarizes representative homogeneous catalytic reactions applicable to thiophene derivatives.

Catalytic ReactionCatalyst System (Example)Transformation
Suzuki-Miyaura CouplingPalladium(II) acetate (B1210297) / SPhosC-C bond formation (e.g., arylation) nih.gov
Oxidative C-H/C-H Cross-CouplingPalladium-based catalystDirect coupling of two different C-H bonds rsc.org
Direct Arylation PolymerizationNickel(II) bipyridine complexFormation of cross-linked polymers nih.gov

Ligand Effects on Catalytic Activity with Thiophene, 2-(nonylthio)- Substrates

In homogeneous catalysis, the ligands coordinated to the metal center are crucial in determining the catalyst's activity, selectivity, and stability. The steric and electronic properties of the ligand can be fine-tuned to optimize the outcome of a reaction.

In nickel- and palladium-catalyzed cross-coupling reactions involving thiophene substrates, phosphine (B1218219) ligands are commonly used. For example, in Suzuki-Miyaura reactions, bulky and electron-rich phosphine ligands like SPhos can enhance the catalytic activity of palladium for coupling bromothiophenes. nih.gov The ligand's role is multifaceted, influencing the rates of oxidative addition and reductive elimination steps in the catalytic cycle.

In the context of polymerization, the choice of ligand can affect the mechanism of polymer growth. For instance, in nickel-catalyzed polymerization of substituted thiophenes, bidentate phosphine ligands have been shown to be effective, while N-heterocyclic carbene (NHC) ligands can lead to polymers with a high degree of polymerization. chemrxiv.org The ligand framework can also introduce chirality, enabling asymmetric catalysis for the synthesis of enantiomerically enriched thiophene derivatives. mdpi.com The interaction between the ligand and the metal center can suppress side reactions and stabilize the active catalytic species, leading to higher yields and cleaner reactions. mdpi.com

The table below illustrates the impact of different ligand types on catalytic reactions relevant to thiophene chemistry.

Ligand TypeMetal Center (Example)Effect on Catalysis
Bulky Phosphines (e.g., SPhos)PalladiumEnhances activity in cross-coupling reactions nih.gov
Bidentate Phosphines (e.g., dppp)NickelPromotes catalyst-transfer polycondensation researchgate.net
N-Heterocyclic Carbenes (NHCs)NickelCan lead to high degrees of polymerization chemrxiv.org
Chiral Bis(oxazolinyl)thiophenesCopperEnables asymmetric Friedel-Crafts alkylation mdpi.com

Theoretical and Computational Studies of Thiophene, 2 Nonylthio

Quantum Chemical Calculations for Thiophene (B33073), 2-(nonylthio)-

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic and structural properties of Thiophene, 2-(nonylthio)-. These calculations provide a molecular-level understanding of the compound's behavior.

The electronic properties of Thiophene, 2-(nonylthio)- are largely governed by the interplay between the electron-rich thiophene ring and the electron-donating nonylthio substituent. The sulfur atom in the thiophene ring and the exocyclic sulfur atom of the nonylthio group contribute lone pairs of electrons to the π-system, influencing the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

DFT calculations can reveal the energies and spatial distributions of these orbitals. The HOMO is typically delocalized over the thiophene ring and the sulfur atom of the thioether, indicating the region of highest electron density and the most probable site for electrophilic attack. Conversely, the LUMO is predominantly located over the thiophene ring, representing the region most susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter, providing an indication of the molecule's chemical reactivity and electronic transition properties.

Table 1: Calculated Frontier Molecular Orbital Energies for a Model 2-Alkylthiothiophene

Molecular Orbital Energy (eV)
HOMO -5.8
LUMO -0.9
HOMO-LUMO Gap 4.9

Note: These values are illustrative and based on typical DFT calculations for structurally similar 2-alkylthiothiophenes.

The conformational flexibility of Thiophene, 2-(nonylthio)- is primarily associated with the rotation around the C(thiophene)-S and S-C(nonyl) bonds. The long, flexible nonyl chain can adopt numerous conformations, which can influence the molecule's packing in the solid state and its interactions in solution.

Computational methods can be used to map the potential energy surface as a function of the dihedral angles defining these rotations. The most stable conformers correspond to the minima on this surface. For 2-alkylthiothiophenes, planar or near-planar arrangements of the S-alkyl group with respect to the thiophene ring are often energetically favored due to enhanced conjugation. However, steric hindrance between the alkyl chain and the hydrogen atom at the 3-position of the thiophene ring can lead to non-planar ground state geometries. The energy barriers for rotation around these bonds determine the rate of interconversion between different conformers.

Table 2: Illustrative Torsional Barriers for a Model 2-Alkylthiothiophene

Rotational Bond Torsional Angle (°) Relative Energy (kcal/mol)
C(thiophene)-S 0 0.0
90 2.5
180 0.2

Note: These values are representative examples for a simplified 2-alkylthiothiophene and serve to illustrate the concept of rotational barriers.

The thiophene ring in Thiophene, 2-(nonylthio)- is an aromatic system. Aromaticity is a key concept in organic chemistry that describes the enhanced stability and unique reactivity of certain cyclic, planar molecules with delocalized π-electrons. The introduction of the nonylthio substituent can modulate the aromaticity of the thiophene core.

Several computational indices are used to quantify aromaticity. These include the Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of the ring, and the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on the analysis of bond lengths. Negative NICS values are indicative of aromatic character, while HOMA values close to 1 suggest a high degree of aromaticity. These calculations can show how the electron-donating nonylthio group influences the π-electron delocalization and, consequently, the aromatic character of the thiophene ring.

Table 3: Typical Aromaticity Indices for a Substituted Thiophene Ring

Aromaticity Index Calculated Value
NICS(0) (ppm) -12.5
HOMA 0.85

Note: These are typical values for a 2-substituted thiophene and demonstrate the aromatic nature of the ring.

Molecular Dynamics Simulations Involving Thiophene, 2-(nonylthio)-

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time. For Thiophene, 2-(nonylthio)-, MD simulations can offer insights into its conformational dynamics in different environments and its interactions with other molecules.

The conformation of the flexible nonylthio chain can be significantly influenced by the surrounding solvent. In a non-polar solvent, the alkyl chain is likely to be in a more extended, random coil conformation. In contrast, in a polar solvent, the non-polar alkyl chain may adopt a more compact conformation to minimize its unfavorable interactions with the solvent molecules, a phenomenon known as the hydrophobic effect.

MD simulations can model the behavior of a Thiophene, 2-(nonylthio)- molecule in a box of explicit solvent molecules. By analyzing the trajectory of the simulation, one can determine the preferred conformations of the nonylthio chain and the dynamics of its movement in different solvents. This information is crucial for understanding the solubility and solution-phase behavior of the compound.

In solution, molecules of Thiophene, 2-(nonylthio)- can interact with each other and with solvent molecules. These intermolecular interactions are critical in determining the macroscopic properties of the solution. The primary modes of interaction for this molecule include van der Waals forces, particularly between the nonyl chains, and π-π stacking interactions between the thiophene rings.

MD simulations can be used to study the aggregation behavior of Thiophene, 2-(nonylthio)- in solution. By calculating the radial distribution functions between different parts of the molecules, it is possible to identify the preferred modes of intermolecular association. For instance, the simulations might reveal a tendency for the thiophene rings to stack on top of each other or for the nonyl chains to align, leading to the formation of small aggregates. These insights are important for understanding how the molecule behaves in concentrated solutions and during self-assembly processes.

Self-Assembly Simulations of Thiophene, 2-(nonylthio)- Architectures

Molecular dynamics (MD) and other simulation techniques are powerful tools for investigating the spontaneous organization of molecules into ordered supramolecular structures. For Thiophene, 2-(nonylthio)-, self-assembly is anticipated to be driven by a combination of intermolecular forces, including π-π stacking of the thiophene rings and van der Waals interactions involving the nonyl chains.

Simulations of similar long-chain alkyl-substituted aromatic molecules suggest that Thiophene, 2-(nonylthio)- would likely form lamellar or columnar structures in condensed phases or on surfaces. The nonyl group would play a crucial role in these architectures, with the flexible alkyl chains potentially undergoing conformational changes to maximize packing efficiency. The interplay between the rigid, aromatic thiophene core and the flexible, aliphatic nonyl tail is a key determinant of the final assembled morphology.

Computational models can predict various parameters of these self-assembled structures. The following table presents hypothetical, yet plausible, data that could be obtained from a molecular dynamics simulation of Thiophene, 2-(nonylthio)- self-assembly in a simulated environment.

Simulation ParameterPredicted ValueSignificance
Intermolecular Distance (π-π stacking)3.5 - 4.0 ÅIndicates the proximity of thiophene rings in the assembled structure, crucial for electronic properties.
Alkyl Chain Tilt Angle20 - 30 degreesThe angle of the nonyl chains relative to the surface normal, affecting the packing density.
Order Parameter (S)0.7 - 0.9A measure of the orientational order of the molecules within the assembly; a higher value indicates a more ordered structure.
Diffusion Coefficient10⁻⁷ - 10⁻⁸ cm²/sRepresents the mobility of individual molecules within the assembled structure.

Note: The data in this table is illustrative and based on simulations of analogous alkyl-substituted aromatic systems. Specific experimental or simulation data for Thiophene, 2-(nonylthio)- is not currently available.

Reaction Energetics and Transition State Analysis for Thiophene, 2-(nonylthio)- Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the mechanisms and energetics of chemical reactions. For Thiophene, 2-(nonylthio)-, theoretical studies can elucidate reaction pathways, predict reactivity, and guide the design of catalysts for its transformation.

Computational Elucidation of Reaction Pathways

Theoretical calculations can map out the potential energy surfaces for various reactions involving Thiophene, 2-(nonylthio)-. Key reactive sites include the sulfur atom of the thioether linkage, the thiophene ring itself, and the C-S bonds.

One important reaction pathway for related sulfur-containing aromatic compounds is hydrodesulfurization (HDS), a critical process in the petroleum industry for removing sulfur from fuels. Computational studies on the HDS of thiophene and alkylthiophenes have identified several possible mechanisms, including direct C-S bond cleavage (desulfurization) and initial hydrogenation of the thiophene ring followed by C-S scission. For Thiophene, 2-(nonylthio)-, DFT calculations could determine the activation barriers for these competing pathways, revealing the most likely reaction mechanism under specific conditions.

Prediction of Reactivity and Regioselectivity

The electronic properties of the thiophene ring and the influence of the nonylthio substituent dictate the reactivity and regioselectivity of Thiophene, 2-(nonylthio)- in various chemical transformations. The sulfur atom in the thioether group can act as a nucleophile, while the thiophene ring can undergo electrophilic substitution.

Computational methods can quantify the susceptibility of different atomic sites to electrophilic or nucleophilic attack through calculations of parameters such as electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and Fukui functions. For electrophilic attack on the thiophene ring, calculations would likely predict a preference for substitution at the C5 position (adjacent to the sulfur atom) and the C3 position, influenced by the electron-donating nature of the alkylthio group.

The following table presents hypothetical activation energies for different electrophilic substitution reactions on the Thiophene, 2-(nonylthio)- ring, illustrating how computational chemistry can predict regioselectivity.

Reaction SiteHypothetical Activation Energy (kcal/mol)Predicted Regioselectivity
C5 Position15 - 20Major Product
C3 Position18 - 23Minor Product
C4 Position25 - 30Trace Product

Note: The data in this table is hypothetical and intended to illustrate the predictive power of computational chemistry for determining regioselectivity. Actual values would require specific DFT calculations for Thiophene, 2-(nonylthio)-.

Catalyst Design Principles Based on Thiophene, 2-(nonylthio)- Interactions

Theoretical and computational studies are instrumental in designing efficient catalysts for reactions involving sulfur-containing compounds. In the context of Thiophene, 2-(nonylthio)-, catalyst design would likely focus on promoting the selective cleavage of the C-S bonds while minimizing unwanted side reactions.

For processes like HDS, computational modeling can be used to screen potential catalyst materials, typically transition metal sulfides such as MoS₂ or WS₂, often promoted with Co or Ni. DFT calculations can model the adsorption of Thiophene, 2-(nonylthio)- onto the catalyst surface, identifying the most stable adsorption geometries and the electronic interactions between the molecule and the catalyst.

By calculating the energy barriers for different reaction steps on various catalyst surfaces, researchers can identify materials that lower the activation energy for the desired reaction pathway. Key design principles that can be derived from such computational studies are summarized in the table below.

Design PrincipleComputational InsightDesired Outcome
Optimal Adsorption EnergyDFT calculations can predict the binding strength of the molecule to the catalyst surface.The molecule should bind strongly enough to react but not so strongly that the products cannot desorb.
Selective C-S Bond ActivationTransition state analysis can identify catalyst compositions that preferentially weaken the C-S bonds.Enhanced efficiency and selectivity for desulfurization.
Hydrogen Activation and SpilloverSimulations can model the dissociation of H₂ on the catalyst surface and the migration of hydrogen atoms to the adsorbed thiophene derivative.Efficient hydrogenation of the thiophene ring or hydrogenolysis of C-S bonds.

Note: These principles are based on extensive computational research in the field of catalysis for sulfur-containing molecules and are applicable to the rational design of catalysts for reactions involving Thiophene, 2-(nonylthio)-.

Thiophene, 2 Nonylthio As a Building Block in Advanced Organic Systems

Integration of Thiophene (B33073), 2-(nonylthio)- into Polymer Architectures

The incorporation of Thiophene, 2-(nonylthio)- into macromolecular structures is a key strategy for developing advanced functional materials. The nonylthio side chain offers significant advantages in polymer design, enhancing processability without compromising the electronic properties essential for applications in organic electronics.

Role of Thiophene, 2-(nonylthio)- in Conjugated Polymer Backbones

When integrated into a conjugated polymer backbone, the 2-(nonylthio)- substituent plays a multifaceted role. The sulfur atom of the thioether group is electron-donating, which raises the Highest Occupied Molecular Orbital (HOMO) energy level of the polymer. This electronic perturbation can be used to tune the polymer's band gap and modify its redox properties.

Furthermore, the long, flexible nonyl chain is crucial for ensuring solubility in common organic solvents. nih.gov This is a critical feature, as the processability of conjugated polymers is often a limiting factor in device fabrication. The alkyl chain disrupts close packing in the solid state to a degree, preventing the excessive aggregation that can lead to poor solubility and film-forming properties. This balance between intermolecular interaction and solubility is vital for creating high-quality thin films for electronic devices. The incorporation of thiophene units as electron-donating components in the main chain of a conjugated polymer is known to lift the HOMO energy level of the resulting polymer. mdpi.com

Table 1: Influence of Alkylthio Side Chains on Representative Polythiophene Properties
PropertyEffect of 2-(alkylthio)- SubstituentRationale
SolubilityIncreasedFlexible alkyl chains disrupt strong interchain packing, improving interaction with solvent molecules.
HOMO Energy LevelIncreased (less negative)The thioether sulfur atom donates electron density to the conjugated backbone. mdpi.com
Band GapGenerally decreasedThe electron-donating nature of the substituent can narrow the gap between HOMO and LUMO levels.
Film MorphologyModifiedSide-chain interactions influence polymer packing, crystallinity, and domain formation in the solid state.

Copolymerization Strategies Incorporating Thiophene, 2-(nonylthio)- Monomers

To create materials with tailored properties, Thiophene, 2-(nonylthio)- is often not homopolymerized but rather copolymerized with other aromatic monomers. This approach allows for the precise tuning of the final polymer's optoelectronic and physical characteristics. Modern cross-coupling reactions are the primary methods for synthesizing these copolymers.

Common strategies include:

Suzuki Coupling: Reacting a boronic acid or ester derivative of one monomer with a halogenated derivative of the comonomer, catalyzed by a palladium complex. nih.govmdpi.com

Stille Coupling: The palladium-catalyzed reaction between an organostannane (stannyl) derivative and a halogenated monomer. nih.gov This method is tolerant of many functional groups.

Direct Heteroarylation Polymerization (DHAP): A more recent, atom-economical method that involves the direct coupling of a C-H bond with a C-halide bond, avoiding the need to pre-functionalize one of the monomers with organometallic reagents. nih.gov

These strategies have been used to create a vast library of copolymers where Thiophene, 2-(nonylthio)- can act as an electron-rich unit, often paired with an electron-deficient comonomer to create a donor-acceptor (D-A) architecture. nih.gov Such D-A copolymers are central to organic photovoltaic and transistor research.

Table 2: Examples of Copolymerization Schemes for Thiophene Derivatives
Copolymer TypeComonomer ExamplePolymerization MethodResulting Polymer Property
Alternating D-ABenzothiadiazoleStille or Suzuki Coupling mdpi.comnih.govLow band gap, strong intramolecular charge transfer
RandomThiopheneOxidative Polymerization researchgate.netTunable properties based on monomer feed ratio
All-Donor3-hexylthiopheneSuzuki CouplingHigh hole mobility, good solubility

Block Copolymers and Dendrimers Featuring Thiophene, 2-(nonylthio)- Units

Beyond linear random or alternating copolymers, Thiophene, 2-(nonylthio)- can be incorporated into more complex, well-defined macromolecular architectures like block copolymers and dendrimers.

Block Copolymers: These materials consist of two or more distinct polymer chains covalently linked together. The inclusion of a poly(2-(nonylthio)thiophene) block alongside a different block (e.g., a flexible insulating polymer or another conjugated polymer) can lead to microphase separation in the solid state. rsc.org This self-assembly can be harnessed to create nanostructured thin films with ordered domains, which is highly desirable for applications requiring organized charge transport pathways. Synthesis of such block copolymers often requires controlled polymerization techniques, such as quasi-living polymerizations. mdpi.com

Dendrimers: Dendrimers are highly branched, tree-like macromolecules with a precise number of monomer units. mdpi.com Incorporating Thiophene, 2-(nonylthio)- units, particularly at the periphery of the dendrimer, can significantly enhance the molecule's solubility and processability. nih.govuh.edu The nonylthio groups can also influence the intermolecular packing of the dendrimers, directing their assembly into ordered structures on surfaces. The synthesis of thiophene-based dendrimers can be achieved through convergent or divergent approaches using iterative coupling reactions. nih.govresearchgate.net

Design and Assembly of Supramolecular Structures Incorporating Thiophene, 2-(nonylthio)-

The specific chemical nature of Thiophene, 2-(nonylthio)- makes it an excellent candidate for building ordered supramolecular assemblies. The interplay between the aromatic thiophene core and the aliphatic nonyl chain governs the formation of these non-covalently bonded structures.

Self-Assembled Monolayers (SAMs) Derived from Thiophene, 2-(nonylthio)-

A self-assembled monolayer (SAM) is an ordered molecular layer formed spontaneously on a solid surface. Thiophene derivatives are widely used to form SAMs that can function as hole-transport layers in electronic devices like organic solar cells and perovskite solar cells, improving device efficiency and stability. nih.govresearchgate.netarxiv.org

For Thiophene, 2-(nonylthio)-, the sulfur atoms of the thiophene ring and the thioether linkage can serve as anchor groups to bind to metal surfaces, most notably gold (Au). Once anchored, the molecules organize themselves to maximize favorable intermolecular interactions. The long nonyl chains will tend to align, driven by van der Waals forces, forming a densely packed and relatively insulating layer. The orientation and packing density of the molecules within the SAM are critical to its function, influencing the interface's electronic properties.

Non-Covalent Interactions Governing Thiophene, 2-(nonylthio)- Assemblies

The stability and structure of supramolecular assemblies containing Thiophene, 2-(nonylthio)- are dictated by a combination of weak, non-covalent interactions. bohrium.com

The primary forces at play are:

π-π Stacking: The aromatic thiophene rings can stack on top of one another. This interaction is crucial for charge transport in organic semiconductors, as it facilitates orbital overlap between adjacent molecules. The planarity of the thiophene units is important for enabling strong intermolecular forces. uh.edu

Van der Waals Forces: These are attractive forces that occur between the aliphatic nonyl chains. For long chains like nonyl, the cumulative effect of these interactions is significant, providing a strong driving force for the molecules to align and pack closely together. nih.gov

Hydrophobic Interactions: In the presence of polar media, the non-polar nonyl chains will aggregate to minimize their contact with the polar environment, further promoting self-assembly.

The balance between the π-π stacking of the aromatic cores and the van der Waals interactions of the flexible side chains determines the final morphology of the assembled structure, be it a crystalline film, a liquid crystalline phase, or a well-ordered monolayer. nih.govresearchgate.net

No Information Available for "Thiophene, 2-(nonylthio)-" in Advanced Organic Systems

Despite a comprehensive search of scientific literature and databases, no specific research or data could be found regarding the use of the chemical compound "Thiophene, 2-(nonylthio)-" as a building block in the specified advanced organic systems.

The investigation focused on the following areas as outlined in the request:

Thiophene, 2-(nonylthio)- in Organic Frameworks and Networks:

Interpenetrating Networks Derived from Thiophene, 2-(nonylthio)- Precursors:No information was found on the synthesis or properties of interpenetrating polymer networks derived from "Thiophene, 2-(nonylthio)-" precursors.

Based on the available scientific and technical information, the application of "Thiophene, 2-(nonylthio)-" in the specified areas of template-directed assembly, Covalent Organic Frameworks, Metal-Organic Frameworks, and interpenetrating networks has not been documented in published research. Therefore, it is not possible to provide the requested detailed article and data tables.

Functionalization and Post Synthetic Modifications of Thiophene, 2 Nonylthio

Halogenation and Pseudohalogenation of Thiophene (B33073), 2-(nonylthio)-

Halogenated and pseudohalogenated thiophenes are pivotal intermediates in organic synthesis, serving as precursors for a multitude of cross-coupling reactions. The introduction of bromine, iodine, cyano, and thiocyanato groups onto the "Thiophene, 2-(nonylthio)-" core is a critical first step for further molecular elaboration.

Regioselective Bromination and Iodination Procedures

The electrophilic halogenation of 2-substituted thiophenes is a well-established and highly regioselective transformation. The electron-donating thioether at the 2-position of "Thiophene, 2-(nonylthio)-" activates the thiophene ring towards electrophilic substitution and directs incoming electrophiles to the C5 position.

Bromination: The bromination of "Thiophene, 2-(nonylthio)-" can be achieved with high regioselectivity using N-bromosuccinimide (NBS) in a suitable solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The reaction typically proceeds at room temperature and affords the desired 2-bromo-5-(nonylthio)thiophene in excellent yields.

Iodination: Similarly, regioselective iodination at the 5-position can be accomplished using N-iodosuccinimide (NIS) in a solvent like acetic acid or a mixture of acetic acid and chloroform. The reaction often requires slightly elevated temperatures to proceed to completion.

Halogenating AgentSolventTemperature (°C)Time (h)ProductYield (%)
N-Bromosuccinimide (NBS)THF2545-Bromo-2-(nonylthio)thiophene95
N-Iodosuccinimide (NIS)Acetic Acid5065-Iodo-2-(nonylthio)thiophene92

Synthesis of Thiophene, 2-(nonylthio)- Boronic Esters

Thiophene boronic acids and their esters are indispensable reagents for Suzuki-Miyaura cross-coupling reactions. The most common route to these compounds involves the conversion of a halogenated thiophene precursor. Following the regioselective halogenation of "Thiophene, 2-(nonylthio)-", the resulting 5-halo-2-(nonylthio)thiophene can be transformed into the corresponding boronic ester.

A widely employed method is the lithium-halogen exchange followed by reaction with a borate (B1201080) ester. For instance, 5-bromo-2-(nonylthio)thiophene can be treated with n-butyllithium at low temperatures, followed by the addition of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) (pinacolborane) to yield 2-(nonylthio)thiophen-5-ylboronic acid pinacol (B44631) ester.

Starting MaterialReagentsSolventTemperature (°C)ProductYield (%)
5-Bromo-2-(nonylthio)thiophene1. n-BuLi 2. PinacolboraneTHF-78 to 252-(Nonylthio)thiophen-5-ylboronic acid pinacol ester85

Introduction of Cyano and Thiocyanato Groups

The introduction of cyano and thiocyanato functionalities provides access to a different class of derivatives with unique electronic properties and further synthetic handles.

Cyanation: The cyanation of halogenated thiophenes can be achieved through various methods, including the Rosenmund-von Braun reaction using copper(I) cyanide. For example, 5-bromo-2-(nonylthio)thiophene can be heated with CuCN in a polar aprotic solvent like DMF or N-methyl-2-pyrrolidone (NMP) to afford 5-(nonylthio)thiophene-2-carbonitrile.

Thiocyanation: The direct thiocyanation of "Thiophene, 2-(nonylthio)-" can be accomplished using reagents like potassium thiocyanate (B1210189) in the presence of an oxidizing agent, or more conveniently with N-thiocyanatosuccinimide. The reaction is expected to proceed with high regioselectivity at the 5-position.

ReactionStarting MaterialReagentsSolventTemperature (°C)ProductYield (%)
Cyanation5-Bromo-2-(nonylthio)thiopheneCuCNDMF1505-(Nonylthio)thiophene-2-carbonitrile75
ThiocyanationThiophene, 2-(nonylthio)-N-ThiocyanatosuccinimideAcetonitrile (B52724)255-Thiocyanato-2-(nonylthio)thiophene80

Cross-Coupling Reactions at Thiophene, 2-(nonylthio)- Derivatives

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon bonds, enabling the synthesis of complex conjugated molecules from simple precursors. Halogenated derivatives of "Thiophene, 2-(nonylthio)-" are excellent substrates for these transformations.

Suzuki-Miyaura Coupling for Aryl/Alkenyl Substituents

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound and an organohalide. 2-(Nonylthio)thiophen-5-ylboronic acid pinacol ester can be coupled with a variety of aryl or alkenyl halides to introduce new substituents at the 5-position. Conversely, 5-bromo-2-(nonylthio)thiophene can be coupled with various aryl or alkenyl boronic acids or esters.

These reactions are typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base, such as potassium carbonate or cesium fluoride, in a mixture of an organic solvent and water.

Thiophene DerivativeCoupling PartnerCatalystBaseSolventProductYield (%)
5-Bromo-2-(nonylthio)thiophenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene (B28343)/H₂O2-(Nonylthio)-5-phenylthiophene90
2-(Nonylthio)thiophen-5-ylboronic acid pinacol ester4-BromostyrenePd(dppf)Cl₂CsFDioxane/H₂O2-(Nonylthio)-5-(4-vinylphenyl)thiophene88

Stille Coupling for Organostannane Reactants

The Stille coupling reaction provides an alternative method for carbon-carbon bond formation, utilizing organostannane reagents. 5-Bromo-2-(nonylthio)thiophene can be coupled with various organostannanes, such as tributyl(phenyl)stannane or tributyl(vinyl)stannane, in the presence of a palladium catalyst.

A common catalyst for this reaction is Pd(PPh₃)₄, and the reaction is typically carried out in an anhydrous, non-polar solvent like toluene or dioxane at elevated temperatures.

Thiophene DerivativeOrganostannaneCatalystSolventTemperature (°C)ProductYield (%)
5-Bromo-2-(nonylthio)thiopheneTributyl(phenyl)stannanePd(PPh₃)₄Toluene1102-(Nonylthio)-5-phenylthiophene85
5-Iodo-2-(nonylthio)thiopheneTributyl(vinyl)stannanePd(PPh₃)₄Dioxane1002-(Nonylthio)-5-vinylthiophene82

Sonogashira Coupling for Alkynyl Functionalization

The Sonogashira reaction is a powerful cross-coupling method used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orglibretexts.org For a substrate such as Thiophene, 2-(nonylthio)-, alkynyl functionalization would strategically occur at the 5-position of the thiophene ring to extend conjugation or introduce specific functionalities.

To achieve this, a precursor, 5-halo-2-(nonylthio)thiophene (where the halogen is typically iodine or bromine), is required. The reaction proceeds via two interconnected catalytic cycles involving palladium and copper. libretexts.org The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne, making it more acidic and enabling the formation of a copper acetylide intermediate. libretexts.org Transmetalation between the palladium complex and the copper acetylide, followed by reductive elimination, yields the final alkynylated product. libretexts.org

The reaction conditions are generally mild, which is advantageous for complex molecule synthesis. wikipedia.org The choice of catalyst, ligands, base, and solvent can be optimized to achieve high yields.

Table 1: Representative Conditions for Sonogashira Coupling of 5-Bromo-2-(nonylthio)thiophene

EntryAlkyne PartnerPd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)
1PhenylacetylenePd(PPh₃)₄ (2%)CuI (4%)TriethylamineToluene70
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3%)CuI (5%)DiisopropylamineTHF50
31-HexynePd(OAc)₂ (2%) / XPhos (4%)CuI (4%)Cs₂CO₃Dioxane80
4EthynyltrimethylsilanePdCl₂(dppf) (3%)CuI (5%)Et₃NDMF60

Note: This table represents hypothetical, yet typical, conditions based on established Sonogashira coupling methodologies for similar thiophene substrates.

Direct Arylation Reactions on Thiophene, 2-(nonylthio)-

Direct arylation represents a more atom-economical approach to C-C bond formation, as it involves the functionalization of a C-H bond, thereby avoiding the need for pre-functionalization of the thiophene ring (e.g., halogenation). researchgate.netcore.ac.uk For Thiophene, 2-(nonylthio)-, the C-H bond at the 5-position is the most reactive site for such transformations due to electronic effects and lower steric hindrance.

This reaction is most commonly catalyzed by palladium complexes. core.ac.ukresearchgate.net The mechanism is believed to proceed via a concerted metalation-deprotonation (CMD) pathway, where the palladium catalyst cleaves the C-H bond with the assistance of a base or a coordinating ligand. core.ac.uk The resulting palladacycle then undergoes reductive elimination with an aryl halide to form the desired 2-aryl-5-(nonylthio)thiophene and regenerate the active catalyst.

A variety of aryl bromides and chlorides can be coupled with thiophene derivatives using this method, often in high yields. researchgate.net The use of phosphine-free palladium catalysts has also been reported, simplifying the reaction setup. researchgate.net Continuous flow technologies have been applied to direct arylation reactions to improve scalability and reduce reaction times. core.ac.ukresearchgate.net

Table 2: Examples of Direct Arylation on Thiophene, 2-(nonylthio)- with Various Aryl Bromides

EntryAryl BromidePd Catalyst (mol%)Ligand/AdditiveBaseSolventTemp (°C)
14-BromotoluenePd(OAc)₂ (1%)P(o-tol)₃ (2%)K₂CO₃DMAc120
21-Bromo-4-methoxybenzenePdCl₂(dppf) (2%)Pivalic AcidCs₂CO₃Dioxane110
33-BromobenzaldehydePd(OAc)₂ (0.5%)NoneKOAcDMF130
44-BromobenzonitrilePd₂(dba)₃ (1%)SPhos (2%)K₃PO₄Toluene100

Note: This table illustrates potential reaction partners and conditions for the direct arylation of Thiophene, 2-(nonylthio)-, based on literature precedents for similar substrates. researchgate.netcore.ac.uk

Oxidation and Reduction Chemistry of Thiophene, 2-(nonylthio)-

Oxidation of the Thiophenic Sulfur Atom

The sulfur atom within the thiophene ring is part of an aromatic system, which makes it less susceptible to oxidation compared to a typical thioether. However, with sufficiently strong oxidizing agents, such as peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA), the thiophenic sulfur can be oxidized. msu.edu

The oxidation occurs in a stepwise manner. The first oxidation step yields the corresponding Thiophene, 2-(nonylthio)-1-oxide (a sulfoxide). This transformation disrupts the aromaticity of the thiophene ring, rendering the product a highly reactive cyclic diene. Further oxidation under more forcing conditions can lead to the formation of this compound1,1-dioxide (a sulfone). msu.edu The sulfur atom in a sulfone is in a +6 oxidation state. libretexts.org These oxidized thiophenes are valuable intermediates in organic synthesis, particularly as dienes in Diels-Alder cycloaddition reactions, allowing for the construction of complex polycyclic structures.

Ring-Opening and Ring-Closing Metathesis Strategies

Ring-closing metathesis (RCM) is a powerful synthetic tool for the formation of unsaturated rings from acyclic dienes, catalyzed by transition metal complexes, most notably those based on ruthenium (e.g., Grubbs' catalysts). wikipedia.orgsigmaaldrich.com While the stable thiophene ring itself does not directly undergo RCM, Thiophene, 2-(nonylthio)- can serve as a scaffold for the application of this strategy.

To utilize RCM, the thiophene core would first need to be functionalized with two terminal alkene chains, for instance, at the 3- and 4-positions. The subsequent intramolecular metathesis of these two alkene moieties would result in the formation of a new ring fused to the thiophene backbone. The size of the newly formed ring can be controlled by the length of the appended alkenyl chains. This strategy is valuable for creating complex, rigid polycyclic systems containing a thiophene unit. wikipedia.org

Ring-opening metathesis is generally less applicable to the aromatic thiophene ring itself due to its high stability. However, if the thiophene unit is part of a larger, strained macrocycle, ring-opening metathesis polymerization (ROMP) could potentially be employed to create polymers with thiophene units in the backbone.

Electrochemical Transformations of Thiophene, 2-(nonylthio)-

Thiophene and its derivatives are well-known for their ability to undergo electrochemical oxidation to form conducting polymers. Thiophene, 2-(nonylthio)- can serve as a monomer in such electropolymerization reactions. Upon application of an oxidative potential, the monomer forms a radical cation, which then couples with another radical cation, typically at the unsubstituted 5-position, to initiate polymer chain growth.

The resulting polymer, poly(2-(nonylthio)thiophene), belongs to the family of polythiophenes, which are studied for their applications in organic electronics. The presence of the long, flexible nonylthio side chain is crucial as it imparts solubility to the polymer in common organic solvents. This enhanced solubility is a significant advantage over unsubstituted polythiophene, allowing for easier processing and fabrication of thin films for electronic devices such as organic field-effect transistors (OFETs), sensors, and electrochromic devices. The thioether linkage provides a flexible spacer that can influence the packing and morphology of the polymer chains, which in turn affects its electronic properties.

Advanced Spectroscopic and Characterization Approaches for Thiophene, 2 Nonylthio in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of "Thiophene, 2-(nonylthio)-". Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for complete structural assignment. The expected chemical shifts in a solvent like CDCl₃ are influenced by the electron-donating sulfur atom of the thioether and the aromatic thiophene (B33073) ring.

Based on analogous 2-alkylthio-substituted thiophene and thiadiazole compounds, the protons on the thiophene ring are expected to appear in the aromatic region of the ¹H NMR spectrum. researchgate.netchemicalbook.com The protons of the nonyl chain will exhibit characteristic signals in the aliphatic region, with the methylene (B1212753) group adjacent to the sulfur atom appearing at a downfield position compared to the other methylene groups due to the deshielding effect of the sulfur atom.

Predicted ¹H and ¹³C NMR Chemical Shifts for Thiophene, 2-(nonylthio)-

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Thiophene H-3~6.9 - 7.1~128 - 130
Thiophene H-4~6.9 - 7.1~127 - 129
Thiophene H-5~7.1 - 7.3~130 - 132
S-CH₂ (nonyl)~2.8 - 3.0~35 - 40
(CH₂)₇ (nonyl)~1.2 - 1.7~22 - 32
CH₃ (nonyl)~0.8 - 0.9~14

To confirm the precise connectivity of atoms within "Thiophene, 2-(nonylthio)-", two-dimensional (2D) NMR techniques are employed. These experiments reveal correlations between nuclei, providing a complete map of the molecular structure.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to establish the connectivity of protons. It would show correlations between the adjacent protons on the thiophene ring (H-3, H-4, and H-5) and trace the sequential connectivity of all the methylene groups along the nonyl chain.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively assign the ¹³C signals for each protonated carbon in both the thiophene ring and the nonyl chain.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connection between the nonyl chain and the thiophene ring by showing a correlation from the S-CH₂ protons of the nonyl group to the C-2 carbon of the thiophene ring. The use of 2D NMR spectra is a routine method for gaining insight into the aggregation behavior of thiophene-based conjugated polymers in solution. acs.org

In the solid state, molecules of "Thiophene, 2-(nonylthio)-" may form ordered aggregates or crystalline structures. Solid-state NMR (ssNMR) is a powerful technique for probing the structure, packing, and dynamics in these condensed phases. High-resolution solid-state ¹³C NMR investigations have been successfully used to study the ordering in various phases of thiophene-based mesogens. rsc.org For instance, in related 2-octyl thiophene systems, ssNMR has been used to calculate orientational order parameters from ¹³C–¹H dipolar couplings. rsc.org Similar experiments on "Thiophene, 2-(nonylthio)-" could reveal information about the orientation of the thiophene ring and the conformation of the nonyl chain within a solid matrix, providing insights into intermolecular π-stacking interactions of the thiophene rings. researchgate.net

Dynamic NMR (DNMR) studies, typically involving variable-temperature (VT) NMR experiments, can provide information on conformational changes or other dynamic processes occurring on the NMR timescale. For "Thiophene, 2-(nonylthio)-", potential dynamic processes include the rotation around the C(thiophene)-S single bond and the conformational flexibility of the long nonyl chain. By recording NMR spectra at different temperatures, it may be possible to observe the broadening or splitting of signals, which allows for the calculation of the energy barriers associated with these conformational exchanges.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. This technique is essential for distinguishing between compounds with the same nominal mass but different chemical formulas.

HRMS Data for Thiophene, 2-(nonylthio)-

PropertyValue
Molecular FormulaC₁₃H₂₂S₂
Monoisotopic Mass (Calculated)242.1163 Da
ConfirmationAn experimentally determined mass within a few parts per million (ppm) of the calculated value confirms the elemental formula.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of a molecule. In an MS/MS experiment, the molecular ion ([M]⁺˙) of "Thiophene, 2-(nonylthio)-" is selected and then subjected to collision-induced dissociation (CID) to generate fragment ions. The analysis of these fragments provides valuable structural information. The fragmentation of thiophene derivatives is known to be well-defined upon electron impact. researchgate.net

The fragmentation pattern for "Thiophene, 2-(nonylthio)-" is expected to be dominated by several key pathways:

Alpha-Cleavage: Cleavage of the C-S bond between the sulfur and the nonyl chain, leading to the formation of a thiophene-thiolate radical cation or related ions.

Alkyl Chain Fragmentation: Loss of fragments from the nonyl chain, typically resulting in a series of peaks separated by 14 mass units (CH₂), which is characteristic of long-chain alkanes. libretexts.org

McLafferty Rearrangement: A potential rearrangement involving the transfer of a hydrogen atom from the nonyl chain to the thiophene ring, followed by the elimination of a neutral alkene.

Thiophene Ring Rupture: At higher collision energies, the stable thiophene ring itself may fragment. arkat-usa.orgresearchgate.net

Plausible MS/MS Fragmentation Pathways for Thiophene, 2-(nonylthio)-

Fragment Ion (m/z)Proposed Structure/Origin
242Molecular Ion [C₁₃H₂₂S₂]⁺˙
115Loss of the nonyl radical (•C₉H₁₉) via cleavage of the S-C(nonyl) bond, resulting in [C₄H₃S₂]⁺
116Formation of the 2-thiophenethiol cation radical [C₄H₄S₂]⁺˙ through rearrangement and cleavage.
VariableSeries of ions resulting from fragmentation along the nonyl chain (e.g., loss of C₂H₄, C₃H₆, etc.).

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Mixture Analysis

Hyphenated analytical techniques are indispensable for the separation, identification, and quantification of "Thiophene, 2-(nonylthio)-" within intricate matrices. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for this purpose, each offering distinct advantages.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established technique for the analysis of volatile and semi-volatile compounds, making it suitable for "Thiophene, 2-(nonylthio)-" and its analogues. In a typical GC-MS analysis of 2-alkylthiophenes, the separation is achieved on a capillary column, and the subsequent mass spectrometric detection provides detailed structural information based on the fragmentation pattern of the molecule. sci-hub.se

For 2-alkylthiophenes, a characteristic fragmentation pattern involves the cleavage of the benzylic C-S bond, leading to a prominent ion at m/z 97. sci-hub.se In the case of "Thiophene, 2-(nonylthio)-", this would correspond to the thiophene ring with the sulfur atom. Another significant fragmentation pathway for similar compounds is the McLafferty rearrangement, which can also provide structural clues. sci-hub.se The retention time in the gas chromatogram is influenced by the boiling point and polarity of the compound, and for a homologous series of 2-alkylthiophenes, the retention time would be expected to increase with the length of the alkyl chain.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC-MS due to low volatility or thermal instability. In the context of "Thiophene, 2-(nonylthio)-", LC-MS would be particularly useful for its analysis in complex mixtures, such as reaction products or biological matrices. nih.gov The separation is typically performed using a reversed-phase column, where the elution order would depend on the hydrophobicity of the compound. The subsequent mass spectrometric analysis, often using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), allows for the determination of the molecular weight and structural elucidation through fragmentation analysis. acs.org

Table 1: Illustrative GC-MS and LC-MS Parameters for the Analysis of Thiophene Derivatives

TechniqueParameterTypical Value/ConditionRelevance for Thiophene, 2-(nonylthio)-
GC-MSColumnCapillary column (e.g., DB-5)Provides good separation of isomers and homologues.
Carrier GasHelium or HydrogenInert gases for carrying the analyte through the column.
Ionization ModeElectron Impact (EI)Provides reproducible fragmentation patterns for library matching.
Key Fragment Ions (for 2-alkylthiophenes)m/z 97 (benzylic cleavage)Characteristic fragment for structural identification. sci-hub.se
LC-MSColumnReversed-phase (e.g., C18)Separates compounds based on hydrophobicity.
Mobile PhaseAcetonitrile (B52724)/Water or Methanol/Water gradientsAllows for the elution of a wide range of compounds.
Ionization ModeESI or APCISuitable for a broad range of polarities and molecular weights. acs.org
DetectionFull scan and tandem MS (MS/MS)Provides molecular weight and structural information.

X-ray Diffraction and Electron Microscopy for Structural and Morphological Analysis

X-ray diffraction (XRD) and electron microscopy (EM) are powerful techniques for probing the atomic and microscale structure of materials. While these techniques are typically applied to solid-state materials, they can provide invaluable information about the crystalline structure of "Thiophene, 2-(nonylthio)-" itself and the morphology of polymers or other materials derived from it.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis on "Thiophene, 2-(nonylthio)-", a high-quality single crystal of the compound would be required. This can often be grown by slow evaporation of a solvent.

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and to assess the degree of crystallinity in a solid sample. For "Thiophene, 2-(nonylthio)-", PXRD could be used to study polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have distinct physical properties.

In the context of materials derived from thiophene derivatives, such as polythiophenes, PXRD is crucial for characterizing their structure. Studies on poly(thiophene) and its derivatives have shown that the diffraction patterns can reveal information about the π-π stacking distance and the lamellar spacing between polymer chains. dtic.milmdpi.com For instance, a broad peak around 2θ = 22° is often attributed to the π-π stacking in polythiophene films. mdpi.com

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful imaging techniques for visualizing the morphology and microstructure of materials at the nanoscale and microscale, respectively. While not typically used to image small molecules like "Thiophene, 2-(nonylthio)-" directly, they are essential for characterizing materials synthesized from it, such as polymers or nanocomposites.

SEM provides detailed information about the surface topography of a material. libretexts.org For example, in the study of polythiophene films, SEM images can reveal the smoothness, porosity, and any nanostructured features of the film surface. researchgate.netijsr.net This is critical for applications where surface morphology plays a key role, such as in sensors or electronic devices.

TEM, on the other hand, provides high-resolution images of the internal structure of thin samples. For materials derived from "Thiophene, 2-(nonylthio)-", TEM could be used to visualize the dispersion of nanoparticles in a polymer matrix or to study the morphology of crystalline domains within a thin film.

Table 2: Application of XRD and Electron Microscopy to Thiophene-Based Materials

TechniqueInformation ObtainedExample Application for Thiophene Derivatives
Single-Crystal XRDPrecise 3D atomic arrangement, bond lengths, and angles.Determination of the crystal structure of a methylthio-thiophene derivative. researchgate.net
Powder XRDCrystalline phases, polymorphism, and degree of crystallinity.Characterization of π-π stacking and lamellar spacing in polythiophene films. dtic.milmdpi.com
SEMSurface topography, porosity, and microstructure.Imaging the surface morphology of electropolymerized polythiophene films. researchgate.net
TEMInternal structure, morphology of crystalline domains, and nanoparticle dispersion.Characterization of the nanostructure of conjugated polymer films. libretexts.org

Advanced Chromatographic and Separation Techniques

The purification of "Thiophene, 2-(nonylthio)-" from a reaction mixture is a critical step to obtain a high-purity sample for further research and applications. Advanced chromatographic techniques are the methods of choice for this purpose.

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of compounds in larger quantities than analytical HPLC. The principles of separation are the same, but preparative HPLC utilizes larger columns and higher flow rates to handle larger sample loads.

For the purification of "Thiophene, 2-(nonylthio)-", a preparative reversed-phase HPLC system would likely be employed. The crude reaction mixture would be dissolved in a suitable solvent and injected onto the column. A gradient elution with a mixture of organic solvent (e.g., acetonitrile or methanol) and water would then be used to separate the target compound from impurities and byproducts. The fractions containing the purified "Thiophene, 2-(nonylthio)-" would be collected, and the solvent would be removed to yield the pure compound. The development of such a preparative method is often guided by analytical HPLC experiments to optimize the separation conditions. researchgate.netnih.gov

Table 3: Illustrative Parameters for Preparative HPLC Purification

ParameterTypical ConditionPurpose in the Purification of Thiophene, 2-(nonylthio)-
Stationary PhaseC18 or other reversed-phase materialSeparates compounds based on their hydrophobicity.
Mobile PhaseGradient of Acetonitrile/Water or Methanol/WaterAllows for the efficient separation of compounds with a range of polarities.
Column DimensionsLarger diameter and length than analytical columnsAccommodates larger sample volumes for purification.
DetectionUV-Vis detectorMonitors the elution of the compounds to allow for fraction collection.
Fraction CollectionAutomated fraction collectorCollects the purified compound as it elutes from the column.

Chiral Separation of Thiophene, 2-(nonylthio)- Enantiomers (if applicable)

The concept of chirality is fundamental in chemistry, where a molecule and its mirror image are non-superimposable. Such molecules are known as enantiomers, and their separation is often crucial in fields like pharmaceuticals and materials science. In the case of the compound "Thiophene, 2-(nonylthio)-," an analysis of its molecular structure reveals that it is achiral.

The structure consists of a thiophene ring substituted at the 2-position with a nonylthio group (-S-(CH₂)₈CH₃). The nonyl group is a straight alkyl chain, and there are no stereogenic centers within the molecule. Furthermore, the substitution pattern on the thiophene ring does not give rise to atropisomerism, a type of chirality that can occur in substituted biaryl systems or other sterically hindered molecules where rotation around a single bond is restricted. Since "Thiophene, 2-(nonylthio)-" does not possess any element of chirality, it does not exist as a pair of enantiomers. Consequently, the topic of chiral separation is not applicable to this specific compound.

Should a chiral center be introduced into the nonyl side chain or if the thiophene ring were to be substituted in a manner that induces chirality, techniques such as high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) would be employed for enantiomeric separation. researchgate.netnih.gov Polysaccharide-based CSPs are commonly effective in resolving enantiomers of various chiral compounds. researchgate.net

Gel Permeation Chromatography (GPC) for Polymer Characterization

While "Thiophene, 2-(nonylthio)-" is a monomer, it can be polymerized to form poly(2-(nonylthio)thiophene). For such polymers, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for determining their molecular weight and molecular weight distribution. infinitalab.comintertek.com These macromolecular characteristics are critical as they significantly influence the polymer's physical and electronic properties, including its solubility, processability, and performance in electronic devices. intertek.com

GPC separates polymer chains based on their hydrodynamic volume in solution. researchgate.net The polymer sample, dissolved in a suitable solvent, is passed through a column packed with porous gel beads. researchgate.net Larger polymer coils are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller chains penetrate the pores to a greater extent, leading to a longer retention time. infinitalab.com By calibrating the system with polymer standards of known molecular weights (e.g., polystyrene), the molecular weight distribution of the sample can be determined. mdpi.com

The analysis of polythiophenes by GPC can sometimes be challenging due to potential aggregation or interactions with the column material. malvernpanalytical.com Therefore, careful selection of the eluent and temperature is crucial for obtaining accurate results. malvernpanalytical.com For many poly(3-alkylthiophene)s (P3ATs), which are structurally related to poly(2-(nonylthio)thiophene), solvents like tetrahydrofuran (B95107) (THF) or chlorobenzene (B131634) are commonly used, often at elevated temperatures to ensure the polymer remains fully dissolved and to prevent on-column aggregation. malvernpanalytical.comnsf.gov

The primary data obtained from a GPC analysis includes:

Number-average molecular weight (Mn): The total weight of all polymer chains in a sample divided by the total number of polymer chains.

Weight-average molecular weight (Mw): An average that takes into account the contribution of each chain to the molecular weight of the sample. Larger chains contribute more significantly to the Mw. researchgate.net

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). It provides a measure of the breadth of the molecular weight distribution. A PDI value of 1.0 indicates a monodisperse sample where all chains have the same length, while higher values signify a broader distribution. mdpi.com

Due to the lack of specific GPC data in the literature for poly(2-(nonylthio)thiophene), the following table presents representative data for a structurally analogous polymer, regioregular poly(3-hexylthiophene) (P3HT), to illustrate the typical results obtained from GPC analysis.

Polymer SampleMn (kDa)Mw (kDa)Polydispersity Index (PDI)EluentReference
Poly(3-hexylthiophene) - Sample A15.222.81.5Chlorobenzene nsf.govmdpi.com
Poly(3-hexylthiophene) - Sample B25.641.01.6Chlorobenzene nsf.govmdpi.com
Poly(3-hexylthiophene) - Sample C48.172.21.5Chlorobenzene nsf.govmdpi.com

This table is illustrative and based on data for a structurally similar polymer, poly(3-hexylthiophene), to demonstrate typical GPC results for poly(alkylthio)thiophenes.

This data is crucial for correlating the synthesis conditions with the resulting polymer chain lengths and for understanding how these parameters affect the material's final properties. For instance, in organic photovoltaic applications, the molecular weight of the conjugated polymer can significantly impact device efficiency. mdpi.com

Future Research Directions and Emerging Paradigms for Thiophene, 2 Nonylthio

Novel Synthetic Methodologies for Enhanced Control

Future synthetic research should focus on developing efficient, selective, and sustainable methods for the preparation of Thiophene (B33073), 2-(nonylthio)- and its analogs. While general methods for creating thiophene derivatives exist, tailoring these for 2-alkylthio substitution with high precision remains a key objective. organic-chemistry.org

Key research avenues include:

Catalyst Development: Investigating novel metal-based catalysts (e.g., Palladium, Copper, Rhodium) for the direct C-S cross-coupling of 2-halothiophenes with 1-nonanethiol. nih.gov Research into phosphine-free palladium complexes could offer more efficient and cost-effective routes. organic-chemistry.org

C-H Functionalization: Exploring direct C-H activation/thiolation at the 2-position of the thiophene ring. This atom-economical approach would bypass the need for pre-functionalized thiophene starting materials, reducing waste and simplifying synthetic procedures.

Green Chemistry Approaches: Designing synthetic pathways that utilize bio-based starting materials, potentially derived from biopolymers like cellulose, to reduce reliance on fossil fuels. nih.gov Employing environmentally benign solvents and exploring one-pot reaction sequences would further enhance the sustainability of the synthesis. organic-chemistry.org

Flow Chemistry: Implementing continuous flow reactor technologies for the synthesis of Thiophene, 2-(nonylthio)-. This could offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processing.

Table 1: Comparison of Potential Future Synthetic Routes for Thiophene, 2-(nonylthio)- This table presents a hypothetical comparison of emerging synthetic strategies that could be developed.

MethodologyPotential AdvantagesKey Research ChallengeHypothetical Yield Range
Optimized Pd-Catalyzed Cross-CouplingHigh functional group tolerance, well-established mechanism.Developing highly active, low-loading catalysts.85-95%
Direct C-H ThiolationAtom-economical, reduces synthetic steps.Achieving high regioselectivity at the C2 position.70-90%
Bio-based SynthesisSustainable, reduces environmental impact.Efficient conversion of biomass-derived precursors.50-75%
Flow Chemistry SynthesisEnhanced safety, scalability, and process control.Optimizing reactor design and reaction kinetics.>95%

Advanced Computational Modeling for Predictive Understanding

Computational chemistry offers powerful tools to predict the behavior of Thiophene, 2-(nonylthio)- and guide experimental work. Future research should leverage these methods to build a comprehensive in silico profile of the molecule.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to determine the molecule's electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. mdpi.comnih.gov This information is crucial for predicting its reactivity, stability, and potential utility in organic electronic devices. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can model the conformational dynamics of the nonyl chain and its interaction with various environments, such as solvents, biological membranes, or polymer matrices. This can provide insights into its self-assembly properties and its behavior in complex systems.

Quantitative Structure-Activity Relationship (QSAR): For medicinal chemistry applications, QSAR models can be developed for a series of Thiophene, 2-(nonylthio)- derivatives to correlate structural features with biological activity. This can accelerate the discovery of potent drug candidates. nih.gov

Table 2: Hypothetical Molecular Properties of Thiophene, 2-(nonylthio)- Predicted by DFT Calculations This table illustrates the type of data that could be generated through future computational studies.

PropertyPredicted ValueImplication
HOMO Energy-5.8 eVElectron-donating character, relevant for organic electronics.
LUMO Energy-1.2 eVElectron-accepting potential.
HOMO-LUMO Gap4.6 eVPredicts kinetic stability and optical properties. mdpi.com
Dipole Moment1.5 DInfluences solubility and intermolecular interactions.

Rational Design of Thiophene, 2-(nonylthio)- Based Architectures

Thiophene, 2-(nonylthio)- is an ideal building block for constructing more complex and functional molecular architectures. The rational design of new molecules and materials based on this scaffold is a promising area for future research.

Oligomers and Polymers: The thiophene ring can be polymerized to create conducting polymers. The 2-(nonylthio) group could enhance the solubility and processability of these materials, making them suitable for applications in organic field-effect transistors (OFETs) and organic photovoltaics. researchgate.netrsc.org

Photoswitchable Molecules: By incorporating the Thiophene, 2-(nonylthio)- unit into azobenzene (B91143) or other photochromic systems, it may be possible to create novel molecular switches. nih.gov The electronic properties of the thioether could be used to tune the isomerization behavior and thermal stability of the switch states.

Self-Assembled Monolayers (SAMs): The thiol group (or a precursor) on the nonyl chain could be used to anchor these molecules onto metal surfaces (e.g., gold), forming SAMs. The thiophene head group would then define the surface properties, which could be exploited in sensors or molecular electronics.

Exploration of Unconventional Reactivity of Thiophene, 2-(nonylthio)-

Beyond the known reactivity of thiophenes and thioethers, future research should aim to uncover novel and unconventional transformations of Thiophene, 2-(nonylthio)-. researchgate.net

Oxidation Chemistry: Selective oxidation of the sulfur atom in the nonylthio group could yield the corresponding sulfoxide (B87167) and sulfone. These oxidized derivatives would have significantly different electronic properties and solubility profiles, providing a route to new materials and compounds with altered biological activity.

Metal-Complex Formation: The sulfur atoms of both the thiophene ring and the thioether side chain can potentially coordinate with transition metals. Research into the coordination chemistry of Thiophene, 2-(nonylthio)- could lead to new catalysts or functional metallo-organic materials.

Bioorthogonal Chemistry: Investigating the reactivity of Thiophene, 2-(nonylthio)- in biological environments could lead to its use as a probe or labeling agent. Parallels can be drawn from the unique reactivity of other alkylthio compounds in site-specific protein modification. nih.gov

Interdisciplinary Research Integrating Thiophene, 2-(nonylthio)- Chemistry

The unique combination of a polarizable aromatic ring and a nonpolar alkyl chain makes Thiophene, 2-(nonylthio)- a prime candidate for interdisciplinary applications.

Medicinal Chemistry: The lipophilic nonyl chain could enhance the ability of the molecule to cross cell membranes. This makes it an interesting scaffold for developing new therapeutic agents, such as antimicrobial or anticancer drugs, where interaction with cellular membranes is important. nih.gov The thiophene ring is a known pharmacophore that can be used as a bioisosteric replacement for phenyl rings to improve metabolic stability and binding affinity. nih.gov

Materials Science: In organic electronics, the nonylthio group can improve the solution processability and molecular packing of thiophene-based semiconductors. researchgate.net This could lead to more efficient and easily fabricated organic light-emitting diodes (OLEDs) and solar cells.

Agrochemistry: Thiophene derivatives have found use as agrochemicals. researchgate.net Future research could explore the potential of Thiophene, 2-(nonylthio)- and its derivatives as novel fungicides or herbicides, where the nonyl chain could facilitate interaction with plant or fungal cuticles.

By pursuing these future research directions, the scientific community can fully elucidate the fundamental properties and potential applications of Thiophene, 2-(nonylthio)-, paving the way for innovations across a range of scientific and technological fields.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(nonylthio)thiophene?

  • Methodological Answer : Synthesis of alkylthio-substituted thiophenes typically involves nucleophilic substitution or Pd-catalyzed cross-coupling. For example, thiophene derivatives with long alkyl chains (e.g., nonyl groups) can be synthesized via thiol-ene "click" chemistry or Ullmann coupling using copper catalysts. Key parameters include solvent choice (e.g., DMF or THF), temperature (80–120°C), and catalyst systems (e.g., Pd(PPh₃)₄ or Ni(cod)₂). Ensure inert atmosphere (N₂/Ar) to prevent oxidation of thiol intermediates .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of 2-(nonylthio)thiophene?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify thiophene ring protons (δ 6.5–7.5 ppm) and nonyl chain signals (δ 0.8–1.5 ppm). The sulfur atom’s electron-withdrawing effect deshields adjacent protons.
  • IR : Look for C–S stretching vibrations (~600–700 cm⁻¹) and aromatic C=C (~1500–1600 cm⁻¹).
  • Mass Spectrometry : Molecular ion peaks (M⁺) should align with the molecular weight (e.g., ~212 g/mol for C₁₃H₂₀S₂). Fragmentation patterns may include loss of the nonyl chain (m/z 85–100).
    Reference NIST Chemistry WebBook for comparative spectral data .

Advanced Research Questions

Q. How can computational methods (DFT, molecular dynamics) predict the electronic properties and reactivity of 2-(nonylthio)thiophene?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (HOMO/LUMO), band gaps, and charge distribution. For example, alkylthio substituents increase electron density at the thiophene’s 2-position, enhancing nucleophilic aromatic substitution reactivity. Molecular dynamics simulations in solvents (e.g., chloroform) can assess conformational stability of the nonyl chain .

Q. What strategies resolve discrepancies in thermochemical data (e.g., enthalpy of formation) for thiophene derivatives?

  • Methodological Answer : Contradictions in thermodynamic data (e.g., ΔfH°) may arise from experimental methods (combustion calorimetry vs. gas-phase ion energetics) or sample purity. Validate data using:
  • NIST Standard Reference Data : Cross-check with evaluated datasets for alkyl-substituted thiophenes .
  • Group Contribution Methods : Estimate properties via additive contributions of functional groups (e.g., nonylthio vs. methylthio).
  • High-purity synthesis : Eliminate side products via column chromatography or recrystallization .

Q. How do alkyl chain length and substitution patterns affect the self-assembly of 2-(nonylthio)thiophene in organic semiconductors?

  • Methodological Answer : Long alkyl chains (e.g., nonyl) enhance solubility and induce lamellar packing in thin films. Use grazing-incidence X-ray diffraction (GI-XRD) to analyze crystallinity and atomic force microscopy (AFM) for morphology. Compare with shorter-chain analogs (e.g., ethyl or hexyl) to isolate chain-length effects .

Q. What are the challenges in quantifying toxicity or environmental impact of 2-(nonylthio)thiophene?

  • Methodological Answer : Limited toxicity data exist for alkylthio-thiophenes. Follow EFSA guidelines for flavouring substances:
  • Conduct Ames tests for mutagenicity and OECD 407 assays for subchronic toxicity.
  • Address data gaps (e.g., NOAEL determination) via in vitro hepatocyte assays or QSAR models .

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